N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
Description
N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic propanamide derivative featuring a 6-methoxy-substituted pyridine moiety at the N-terminal and a 1-methylindol-3-yl group at the C3 position.
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C18H19N3O2/c1-21-12-13(15-5-3-4-6-16(15)21)7-9-17(22)20-14-8-10-18(23-2)19-11-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,20,22) |
InChI Key |
UWSFNTQFYFQCRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cholinesterases, its structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxypyridine moiety and an indole derivative. Its molecular formula is C_{18}H_{20}N_{2}O_{2}, with a molecular weight of approximately 300.37 g/mol. The presence of the methoxy group and the indole structure is believed to contribute to its biological activity.
Inhibition of Cholinesterases
Recent studies have highlighted the compound's inhibitory effects on cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The study by MDPI reported that the compound exhibited a potent inhibitory effect on BChE with an IC50 value of 1.21 μM, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
Table 1: Inhibition Potency of Selected Compounds
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 1.21 | 4.16 |
| Donepezil | 0.36 | - |
| Glycyrol | 7.22 | - |
The selectivity index indicates that while this compound is less selective than donepezil, it still shows promising activity against BChE compared to other compounds.
The compound acts as a reversible noncompetitive inhibitor of BChE, as evidenced by kinetic studies using Lineweaver-Burk plots. The inhibition pattern suggests that the compound binds to an allosteric site on the enzyme, which may lead to alterations in enzyme conformation and activity .
Kinetic Analysis
Kinetic studies revealed a value of approximately 1.14 ± 0.21 μM for BChE, confirming its role as a noncompetitive inhibitor . The reversibility of inhibition was demonstrated through dialysis experiments, where the activity of BChE was partially restored after removing the inhibitor.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the indole and pyridine moieties significantly influence biological activity. The presence of the methoxy group on the pyridine ring enhances the inhibitory potency against BChE compared to other structural variants without this modification .
Case Studies and Research Findings
In various experimental setups, compounds similar to this compound have shown promising results in preclinical studies targeting neurodegenerative diseases:
- Neuroprotective Effects : In animal models, compounds with similar structures have demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
- Cognitive Enhancement : Behavioral studies indicated that cholinesterase inhibitors can improve cognitive functions in models of Alzheimer's disease, suggesting potential therapeutic applications for this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ([])
- Structure : Combines a naproxen-derived 6-methoxynaphthalene group with tryptamine (indole ethylamine) via an amide bond.
- Synthesis : High-yield coupling of naproxen and tryptamine using standard amidation protocols .
- Key Differences : The naphthalene core replaces the pyridine in the target compound, likely increasing lipophilicity (logP ~4.0 vs. ~3.2 for the target).
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)...)propanamide ([])
- Structure : Contains a dichlorophenyl group and pyridin-3-yl substituent, enhancing steric bulk and electron-withdrawing effects.
- Synthesis : Multi-step protocol with 61% yield; IR and NMR data confirm regioselectivity .
- Key Differences : Higher molecular weight (601.1 vs. 369.4) and logP (~5.5) suggest reduced solubility compared to the target compound.
(E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide ([])
- Structure: Features a vinylamino linker and phenyl group, diverging from the pyridine in the target.
- Synthesis: Combines indole ethanolamine with Meldrum’s adduct, yielding antimicrobial derivatives .
- Key Differences : Extended conjugation (vinyl group) may enhance UV absorption but reduce metabolic stability.
Physicochemical Properties
Analysis: The target compound’s lower molecular weight and logP compared to naphthalene/dichlorophenyl analogs suggest improved bioavailability.
ADMET and Drug-Likeness
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
